molecular formula C24H26ClN3O2S B2975339 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1215377-85-7

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2975339
CAS RN: 1215377-85-7
M. Wt: 456
InChI Key: LUOKHOMRAXJOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O2S and its molecular weight is 456. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Co-crystal Formation

Research into quinoline derivatives, which share structural similarities with the compound , focuses on the formation of co-crystals with aromatic diols. These studies have illuminated the diverse possibilities for crystal engineering, offering insights into how molecular interactions and structural motifs can be manipulated in the design of new materials with tailored properties (A. Karmakar, D. Kalita, J. Baruah, 2009).

Novel Synthetic Routes and Catalysis

Innovative synthetic methods for thiadiazol and benzothiazol derivatives, akin to the structure of interest, have been developed. These methods involve condensation reactions facilitated by carbodiimide condensation, showcasing the compound's potential in the realm of organic synthesis and catalysis (P. Yu et al., 2014).

Pharmacological Applications

Studies on derivatives of 1,2,3,4-tetrahydro-2-naphthylamine, which resemble the structural complexity of the target compound, reveal potential spasmolytic agents. Such research underscores the pharmaceutical relevance, particularly in the development of treatments targeting smooth muscle-related disorders (M. Kanao et al., 1982).

Anti-Parkinson's Activity

The synthesis of novel naphthalene-based acetamide derivatives and their evaluation for anti-Parkinson's activity highlight the compound's potential in neurological research. These studies demonstrate the therapeutic possibilities for compounds with similar structural motifs, focusing on neuroprotective and free radical scavenging effects (S. Gomathy et al., 2012).

Heterocyclic Chemistry and Antioxidant Activities

Research into cyanoacetamide derivatives for synthesizing new benzothiophenes illustrates the compound's role in heterocyclic chemistry and its potential for yielding substances with significant antioxidant activities. This line of inquiry opens avenues for the development of new therapeutic agents with antioxidative properties (S. A. Bialy, M. Gouda, 2011).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S.ClH/c1-26(2)13-14-27(24-25-21-16-19(29-3)11-12-22(21)30-24)23(28)15-18-9-6-8-17-7-4-5-10-20(17)18;/h4-12,16H,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOKHOMRAXJOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.